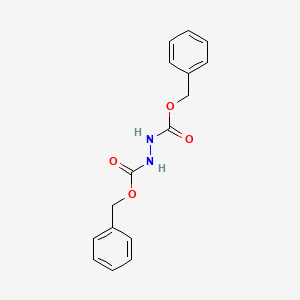
Dibenzyl hydrazine-1,2-dicarboxylate
Overview
Description
Dibenzyl hydrazine-1,2-dicarboxylate: is a chemical compound with the molecular formula C16H16N2O4. It is known for its role as a protein cross-linking agent and has applications in various scientific fields . The compound is characterized by its white to off-white solid appearance and is used primarily in research settings .
Mechanism of Action
Target of Action
Dibenzyl hydrazine-1,2-dicarboxylate primarily targets proteins . It acts as a protein cross-linking agent , which means it can bind two or more protein molecules together. This property allows it to modulate protein function and interactions.
Mode of Action
The compound interacts with its protein targets through a process known as cross-linking . In this process, the compound forms covalent bonds with the protein molecules, linking them together. This can lead to changes in the protein’s structure and function, potentially altering its activity or interactions with other molecules.
Biochemical Pathways
Given its role as a protein cross-linking agent , it can be inferred that it may impact a wide range of pathways, depending on the specific proteins it interacts with. Cross-linking can affect protein function and interactions, potentially influencing various cellular processes.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
This compound’s action results in the formation of dihydro derivatives when reacted with amines or benzene . These dihydro derivatives have been shown to be effective as anticonvulsants and antipsychotics due to their ability to block dopamine receptors . This suggests that the compound’s action can have significant molecular and cellular effects, particularly in the context of neurological function and disorders.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental variations
Biochemical Analysis
Biochemical Properties
Dibenzyl hydrazine-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly in protein cross-linking. This compound interacts with various enzymes, proteins, and other biomolecules. It forms covalent bonds between amino acid residues in proteins, leading to the stabilization of protein structures. The nature of these interactions involves the formation of hydrazone linkages between the hydrazine group of this compound and the carbonyl groups of proteins . This cross-linking ability makes it a valuable tool in studying protein-protein interactions and protein structure-function relationships.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can lead to changes in the structural integrity of cellular proteins, affecting their function and interactions. Additionally, this compound can modulate gene expression by stabilizing transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The hydrazine group of the compound reacts with carbonyl groups in proteins, leading to the formation of stable hydrazone linkages. This covalent modification can result in enzyme inhibition or activation, depending on the specific protein targets. Additionally, this compound can induce changes in gene expression by stabilizing transcription factors and other regulatory proteins, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its cross-linking efficiency. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in altered protein function and cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired cross-linking effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by cross-linking key metabolic enzymes, thereby altering their activity. This can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its ability to cross-link target proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its cross-linking effects. This localization is crucial for its activity and function, as it ensures that this compound interacts with the appropriate protein targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl hydrazine-1,2-dicarboxylate can be synthesized through the reaction of benzyl alcohol with sodium halide in an alcohol solvent . The yields of this reaction are dependent on the type of halide used. The compound can also be prepared as a sodium salt or a potassium salt, with the potassium salt being preferred due to its lower toxicity and better solubility in water .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of benzyl alcohol with appropriate reagents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Dibenzyl hydrazine-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Biology: Employed in the study of protein interactions and modifications due to its cross-linking properties.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Comparison with Similar Compounds
Diethyl 1,2-hydrazinedicarboxylate: Another hydrazine derivative with similar cross-linking properties.
Dibenzyl azodicarboxylate: A related compound used in organic synthesis and polymer chemistry.
Uniqueness: Dibenzyl hydrazine-1,2-dicarboxylate is unique due to its specific molecular structure, which allows for efficient cross-linking of proteins. This property makes it particularly valuable in research applications where protein stabilization and modification are required .
Properties
IUPAC Name |
benzyl N-(phenylmethoxycarbonylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMRBONTZTXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277669 | |
| Record name | dibenzyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-50-3 | |
| Record name | 1,2-Bis(phenylmethyl) 1,2-hydrazinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 3457 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5394-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dibenzyl hydrazine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Hydrazinedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
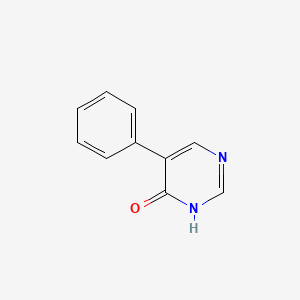

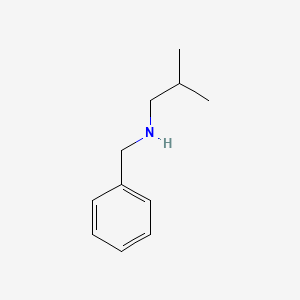



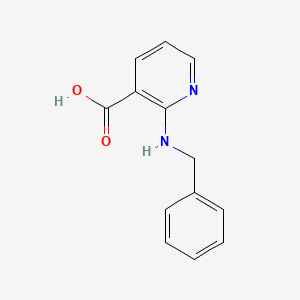
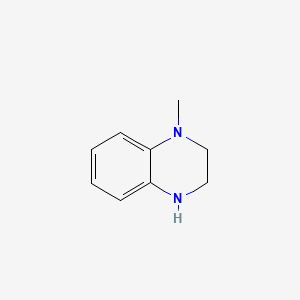


![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)
![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/structure/B1266493.png)
![1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1266494.png)

